molecular formula C8H12N2O3 B258873 1-ethyl-5-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione

1-ethyl-5-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B258873
M. Wt: 184.19 g/mol
InChI Key: GHDPISGJPCDKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione, commonly known as MEMDP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

MEMDP has been studied for its potential applications in medicinal chemistry, particularly as an antitumor agent. It has also been investigated for its use in material science, specifically in the development of organic semiconductors and solar cells.

Mechanism of Action

The mechanism of action of MEMDP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This is thought to occur through the binding of MEMDP to thymidylate synthase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects:
Studies have shown that MEMDP has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of MEMDP.

Advantages and Limitations for Lab Experiments

One advantage of using MEMDP in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, its cytotoxic effects may limit its use in certain experiments, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on MEMDP. One area of interest is its use as an antitumor agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in material science. Finally, the development of new synthesis methods and purification techniques may improve the accessibility and usefulness of MEMDP in scientific research.

Synthesis Methods

MEMDP can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with urea, followed by the treatment of the resulting product with paraformaldehyde and methanol. The final product is obtained through recrystallization and purification techniques, such as column chromatography.

properties

Product Name

1-ethyl-5-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-ethyl-5-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-3-10-4-6(5-13-2)7(11)9-8(10)12/h4H,3,5H2,1-2H3,(H,9,11,12)

InChI Key

GHDPISGJPCDKEW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)NC1=O)COC

Canonical SMILES

CCN1C=C(C(=O)NC1=O)COC

Origin of Product

United States

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